
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including cardiovascular and neurological diseases.
Mécanisme D'action
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. This receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as modulate neurotransmitter release in the brain. In addition, 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects and can modulate immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is its high selectivity for the adenosine A1 receptor, which allows for more precise investigation of its physiological effects. However, one limitation of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body during experiments.
Orientations Futures
There are several potential future directions for research on 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. One area of interest is its potential therapeutic applications in cardiovascular and neurological diseases. In addition, further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects. Finally, the development of more stable analogs of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide may help to overcome some of the limitations associated with its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves the reaction between 3,4-dichloroaniline and propargyl alcohol in the presence of sulfuric acid to form 3,4-dichloro-N-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with chlorosulfonic acid to yield 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been widely used in scientific research to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism. Studies have shown that 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can modulate the activity of the central nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
3,4-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQAJAKAROYQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

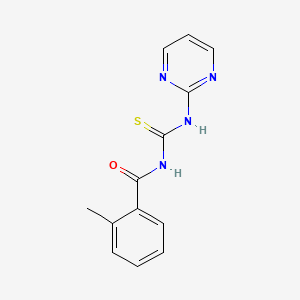
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
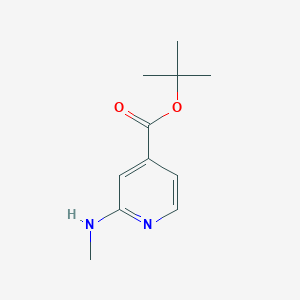
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
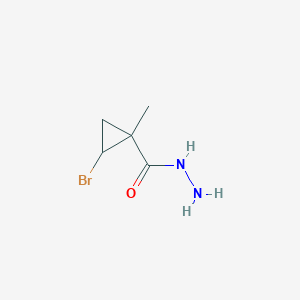





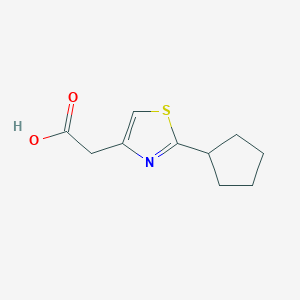
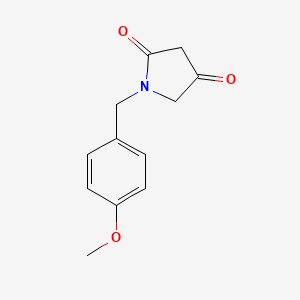

![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)